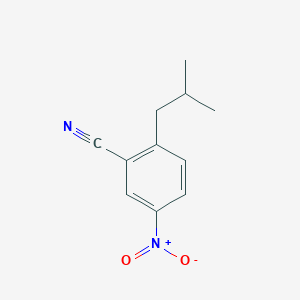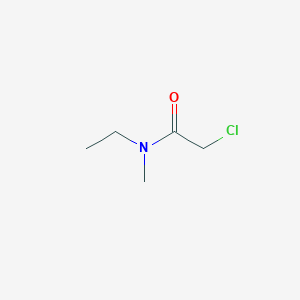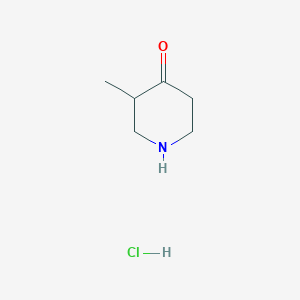![molecular formula C7H9NO2 B1322774 Acide 2-azabicyclo[2.2.1]hept-5-ène-3-carboxylique CAS No. 1367697-62-8](/img/structure/B1322774.png)
Acide 2-azabicyclo[2.2.1]hept-5-ène-3-carboxylique
Vue d'ensemble
Description
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, also known as vince lactam, is a versatile intermediate in the synthesis of carbocyclic nucleosides. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a carboxylic acid group. It has been extensively studied for its applications in various fields, including chemistry, biology, and medicine .
Applications De Recherche Scientifique
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of carbocyclic nucleosides and other complex organic molecules . In biology, it is studied for its potential as a building block for bioactive compounds . In medicine, it is used in the synthesis of therapeutic drugs, including antiviral and anticancer agents . Additionally, it has applications in the pharmaceutical industry as a precursor for various drug candidates .
Mécanisme D'action
Target of Action
The primary targets of 2-Azabicyclo[22It’s known that this compound is used as an intermediate in the synthesis of carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues .
Mode of Action
The compound undergoes a series of reactions to interact with its targets. For instance, the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[22The compound is known to undergo a novel skeletal rearrangement under acidic conditions . This rearrangement could potentially affect various biochemical pathways, especially those involving carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues .
Result of Action
The molecular and cellular effects of 2-Azabicyclo[22Given its role as an intermediate in the synthesis of carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues , it can be inferred that the compound may have significant effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. For instance, the compound undergoes a novel skeletal rearrangement under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action and efficacy. Additionally, temperature may also play a role, as certain reactions involving the compound are carried out under heated conditions .
Analyse Biochimique
Biochemical Properties
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of carbocyclic nucleosides . It interacts with various enzymes and proteins, facilitating the formation of complex biomolecules. For instance, it has been used in the chemoenzymatic synthesis of carbovir, a therapeutic drug . The interactions between 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and enzymes are often characterized by specific binding affinities and catalytic activities, which are essential for the synthesis of target molecules.
Cellular Effects
The effects of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability and activity of certain proteins within cells, thereby altering cellular responses and metabolic pathways . These effects are critical for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to bind to active sites of enzymes and alter their conformation is a key aspect of its mechanism of action. Additionally, changes in gene expression induced by 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid can lead to downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid can undergo stereospecific rearrangements under certain conditions, which may affect its activity and interactions with biomolecules . Understanding these temporal effects is crucial for optimizing its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism, while higher doses could lead to toxic or adverse effects . Threshold effects and dose-response relationships are important considerations for determining the optimal dosage for therapeutic use. Animal studies provide valuable insights into the compound’s safety and efficacy at different dosage levels.
Metabolic Pathways
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . It can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in the synthesis of carbocyclic nucleosides highlights its importance in nucleotide metabolism and its potential impact on cellular energy balance and genetic material synthesis.
Transport and Distribution
The transport and distribution of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and its potential therapeutic effects.
Subcellular Localization
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell. The subcellular distribution of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a key factor in its biochemical activity and its potential as a therapeutic agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-cyclopentadiene with cyanogen chloride, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of solvents such as dichloromethane and acetic acid, with sodium hydroxide as a base .
Industrial Production Methods: Industrial production of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in rearrangement reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid include aroyl chloride, trifluoroacetic acid, and m-chloroperoxybenzoic acid (MCPBA) . These reactions often require specific conditions such as acidic or basic environments, controlled temperatures, and the presence of catalysts .
Major Products Formed: The major products formed from the reactions of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid include 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives and 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones . These products are often used as intermediates in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid include 2-Azabicyclo[2.2.1]hept-5-en-3-one, 4-Amino-2-cyclopentene-1-carboxylic acid lactam, and 2-Azabicyclo[2.2.1]hept-2-yl)ethanol .
Uniqueness: What sets 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid apart from similar compounds is its specific bicyclic structure, which includes both a nitrogen atom and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of various complex molecules .
Propriétés
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWRUUYOYWXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What interesting chemical transformation do 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives undergo under acidic conditions?
A1: These derivatives, when treated with trifluoroacetic acid, undergo a stereospecific rearrangement. This results in the formation of 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This unusual transformation essentially expands the ring system and introduces an oxygen atom into the structure. [] You can learn more about the proposed mechanism and reaction conditions in the research article:
Q2: Can 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives participate in other types of reactions?
A2: Yes, they can! For instance, 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene reacts with trifluoroacetic acid in heated benzene to yield 1-[(benzoylamino)methyl]-1,3-cyclopentadiene. This cyclopentadiene derivative can further react with N-phenylmaleimide in a Diels-Alder cycloaddition. [] This highlights the versatility of these compounds as building blocks in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)





![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)




